N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a chromene-2-carboxamide derivative featuring a fused tetrahydrocyclopenta[c]pyrazole core and a furan-2-ylmethyl substituent. The 4-oxo-4H-chromene (chromone) moiety is a well-established pharmacophore associated with diverse biological activities, including anti-inflammatory, anticancer, and antifungal properties . The structural complexity arises from the dual N-alkylation of the carboxamide group with a furan-2-ylmethyl and a 1-methyltetrahydrocyclopenta[c]pyrazol-3-ylmethyl substituent. This design likely enhances target affinity and metabolic stability compared to simpler chromone derivatives.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-25-19-9-4-8-16(19)18(24-25)14-26(13-15-6-5-11-29-15)23(28)22-12-20(27)17-7-2-3-10-21(17)30-22/h2-3,5-7,10-12H,4,8-9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBMZPHNNOQYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The compound can be synthesized through multi-step synthetic routes involving the reaction of furan derivatives with pyrazole and chromene moieties. The synthesis typically involves:
- Formation of the furan derivative : This involves reacting furan with an appropriate alkylating agent.
- Construction of the pyrazole ring : Utilizing 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as a precursor.
- Formation of the chromene structure : The chromene moiety is integrated through condensation reactions.
The final product is characterized using techniques such as NMR and mass spectrometry to confirm the structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity against selected cancer types:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 (Breast) | 12.5 | Moderate |
| HEPG2 (Liver) | 8.0 | High |
| A549 (Lung) | 15.0 | Moderate |
| NUGC (Gastric) | 5.0 | Very High |
These values indicate that the compound is particularly effective against gastric cancer cells, suggesting a selective mechanism that merits further investigation.
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Oxidative Stress : It may induce reactive oxygen species (ROS) production, contributing to cell death.
- Targeting Specific Pathways : Preliminary data suggest that it may inhibit pathways involved in tumor growth and metastasis.
Study 1: Cytotoxicity Evaluation
In a study published in Chemical and Pharmaceutical Bulletin, researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner, with notable effects on liver and gastric cancer cells .
Study 2: Mechanistic Insights
A detailed mechanistic investigation revealed that the compound interacts with DNA and disrupts replication processes. This was evidenced by increased levels of DNA fragmentation observed in treated cells compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related molecules in terms of structural features, pharmacological activities, and synthesis challenges.
Chromone-Based Analogs
Key Observations :
- The target compound lacks fluorination, which is present in the pyrazolo-pyrimidine analog . Fluorine atoms typically enhance binding affinity and metabolic stability but may increase synthetic complexity.
- Thiazolidinone-chromone hybrids exhibit antifungal activity, suggesting that the tetrahydrocyclopenta[c]pyrazole moiety in the target compound could modulate similar or novel biological pathways .
Furan- and Pyrazole-Containing Derivatives
Key Observations :
- The target compound’s furan-2-ylmethyl group contrasts with the 1,4-dihydropyridine-based furyl substituent in AZ331, which is associated with calcium channel modulation .
- Furan carboxamides in serve as synthetic intermediates, whereas the target compound’s furan moiety is integral to its hypothesized bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
